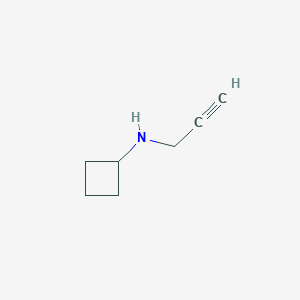

N-(prop-2-yn-1-yl)cyclobutanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-ynylcyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-2-6-8-7-4-3-5-7/h1,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFQDWIZPNACNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Prop 2 Yn 1 Yl Cyclobutanamine

Direct Amination Approaches for Cyclobutane (B1203170) Derivatives

Direct amination methods represent a straightforward approach to forming the crucial carbon-nitrogen bond in N-(prop-2-yn-1-yl)cyclobutanamine. These strategies typically involve the reaction of a suitable cyclobutane precursor with a propargyl-containing amine or vice versa.

Synthesis of Cyclobutanamine Precursors

The availability of cyclobutanamine is a critical prerequisite for several synthetic routes. One established method for synthesizing cyclobutanamine is from cyclobutanecarboxylic acid. orgsyn.org This one-step synthesis is noted for its high yield and is considered more efficient than methods involving the Hofmann rearrangement of cyclobutanecarboxamide, which require an additional step to prepare the amide from the acid and generally result in lower yields. orgsyn.org The process involves reacting cyclobutanecarboxylic acid with hydrazoic acid, which can be generated in situ from sodium azide (B81097) and a strong acid. orgsyn.org

Another important precursor is the cyclobutanone (B123998). luc.eduthieme-connect.de Cyclobutanones are versatile intermediates due to the inherent strain in their four-membered ring, which enhances the electrophilicity of the carbonyl group. luc.edu They can be synthesized through various means, including the ring formation by cyclodialkylation of protected carbonyl groups using 1,3-dihalopropanes. thieme-connect.de

| Precursor | Starting Material | Key Reagents | Advantage |

| Cyclobutanamine | Cyclobutanecarboxylic Acid | Hydrazoic Acid (from Sodium Azide) | High-yield, one-step process. orgsyn.org |

| Cyclobutanone | 1,3-Dithiane & 1-bromo-3-chloropropane | n-Butyllithium | Versatile intermediate for further functionalization. thieme-connect.de |

Coupling with Propargyl Halides or Equivalents

Once cyclobutanamine is obtained, it can be coupled with a propargyl halide, such as propargyl bromide or chloride, to yield this compound. This reaction is a standard N-alkylation of a primary amine. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

Reductive Amination Strategies Involving Propargyl Moieties

Reductive amination is a powerful and widely used method for the synthesis of amines. youtube.comyoutube.com This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. researchgate.netyoutube.com

For the synthesis of this compound, this can be achieved by reacting cyclobutanone with propargylamine (B41283). The initial reaction forms an N-propargyl-substituted imine. This intermediate is then reduced using a suitable reducing agent. A key advantage of this method is the ability to perform it as a one-pot reaction by using a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH3CN). youtube.comyoutube.com This selectivity prevents the premature reduction of the starting cyclobutanone. youtube.com

Reaction Scheme: Cyclobutanone + Propargylamine → [Cyclobutylidene-propargyl-imine] --(Reduction)--> this compound

| Carbonyl Compound | Amine | Reducing Agent | Key Feature |

| Cyclobutanone | Propargylamine | Sodium Cyanoborohydride (NaBH3CN) | One-pot synthesis due to selective reduction of the iminium ion. youtube.com |

| Cyclobutanone | Propargylamine | Iridium-based Catalysts | Can be used for transfer hydrogenation conditions with ammonium (B1175870) formate. nih.gov |

Multi-Step Synthetic Sequences Incorporating Cyclobutane and Propargyl Units

More complex, multi-step synthetic sequences can also be employed, offering flexibility in introducing various functional groups. These routes might involve the construction of the cyclobutane ring as one of the key steps on a molecule that already contains the propargyl moiety, or vice versa. For instance, a substituted aniline (B41778) can be used in a multi-step sequence to first create a more complex structure, which is then modified to include the cyclobutane ring. researchgate.netmobt3ath.com While potentially longer, these methods are invaluable for creating analogues of the target compound with specific stereochemistry or substitutions. calstate.edu

Green Chemistry Approaches and Sustainable Synthesis Protocols

In recent years, there has been a significant push towards developing more environmentally benign chemical processes. For the synthesis of this compound and related compounds, green chemistry principles can be applied. This includes the use of safer solvents, minimizing waste by improving atom economy, and using catalytic methods over stoichiometric reagents. researchgate.netgctlc.org For example, a multi-step synthesis might be designed to be performed in a sequence without extensive purification of intermediates, reducing solvent use and waste. researchgate.netmobt3ath.com The use of catalysts, such as nanoparticulated gold, can also enable more sustainable one-pot reactions from readily available starting materials like alcohols and primary amines. researchgate.net

Flow Chemistry Techniques in the Preparation of this compound

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of amine compounds can be adapted to continuous flow systems. For instance, photochemical reactions in the presence of a photosensitizer can be used to generate cyclobutylamine (B51885) compounds in a continuous manner, providing a basis for large-scale synthesis. google.com While specific literature on the flow synthesis of this compound is not abundant, related processes such as alkylations and reductive aminations are well-suited for translation to flow reactors. nih.gov This approach could lead to higher throughput and more consistent product quality.

Reactivity and Mechanistic Studies of N Prop 2 Yn 1 Yl Cyclobutanamine

Alkyne Reactivity

The terminal C≡C triple bond in N-(prop-2-yn-1-yl)cyclobutanamine is a versatile functional group, amenable to numerous addition and cycloaddition reactions. Its reactivity is influenced by the adjacent methylene (B1212753) group and the secondary amine, which can participate in or direct certain transformations.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is one of the most prominent "click chemistry" reactions, known for its high efficiency, regioselectivity, and compatibility with a wide range of functional groups. organic-chemistry.orgacs.org Propargylamines are excellent substrates for this reaction, readily forming 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction is prized for its robustness, proceeding under mild conditions, often in aqueous solutions. organic-chemistry.org

The uncatalyzed thermal cycloaddition of an azide (B81097) and an alkyne typically requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers. The copper(I) catalyst dramatically alters the reaction mechanism, leading to a significant rate acceleration (10⁷ to 10⁸-fold) and exclusive formation of the 1,4-disubstituted triazole. organic-chemistry.org

The widely accepted mechanism proceeds through a stepwise pathway: acs.orgnih.gov

Copper-Acetylide Formation: The reaction initiates with the coordination of the Cu(I) catalyst to the π-system of the terminal alkyne of a molecule like this compound. This coordination increases the acidity of the terminal alkyne proton, facilitating its removal by a mild base to form a copper(I)-acetylide intermediate. This step is considered crucial for activating the alkyne. nih.govresearchgate.net

Azide Coordination: The organic azide then coordinates to the copper center of the acetylide complex. This pre-reactive complexation brings the two reactive partners into close proximity and optimal orientation for the subsequent cyclization. nih.gov

Cyclization: A stepwise process involving the attack of the terminal nitrogen of the azide onto the internal carbon of the alkyne leads to the formation of a six-membered copper-containing intermediate (a cuprated triazole or metallacycle). acs.orgnih.gov

Protonolysis and Catalyst Regeneration: The stable triazole product is released upon protonolysis of the carbon-copper bond, regenerating the active Cu(I) catalyst, which can then enter another catalytic cycle.

Quantum mechanical studies suggest that the catalyst transforms the concerted uncatalyzed reaction into a stepwise process with a significantly lower activation barrier. nih.gov Some theoretical studies have proposed that polynuclear copper-acetylide species, involving two or more copper atoms, may be the true catalytically active species, further activating the reactants. nih.govacs.org

The efficiency and success of the CuAAC reaction are highly dependent on the catalyst system, particularly the nature of the ligands coordinating to the copper(I) center. While the reaction can proceed with "ligand-free" copper sources like CuI or in situ reduced CuSO₄, the addition of specific ligands offers significant advantages. beilstein-journals.org

Role of Ligands:

Stabilization: Ligands stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation into inactive Cu(0) and Cu(II) or its oxidation by air. rsc.org

Solubility: They enhance the solubility of the copper catalyst, especially in organic or mixed aqueous-organic solvent systems. beilstein-journals.org

Acceleration: Certain ligands dramatically accelerate the reaction rate. Nitrogen-based ligands, such as tris(triazolylmethyl)amines (e.g., TBTA, TTTA) and various substituted amine and pyridine-based ligands, are particularly effective. rsc.orgmdpi.com They are thought to facilitate the formation of the active copper-acetylide and prevent the formation of unreactive copper aggregates. beilstein-journals.org

The choice of ligand can be critical. For example, tripodal amine ligands have been extensively studied, with their accelerating effect found to be related to chelate arm length and steric hindrance. rsc.org N-Heterocyclic Carbene (NHC) ligands have also emerged as powerful alternatives to traditional phosphine (B1218219) or amine ligands, forming highly active copper complexes that can catalyze the reaction at very low loadings. acs.org

Table 1: Representative Ligands and Conditions for CuAAC of Propargylamines

| Catalyst/Ligand | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| CuSO₄/Sodium Ascorbate (B8700270) | t-BuOH/H₂O, rt | Classic, widely used system; ascorbate reduces Cu(II) to Cu(I). | organic-chemistry.org |

| CuI/Base | THF, MeCN, or neat, rt | Direct use of Cu(I) salt; often requires a non-coordinating base like DIPEA. | mdpi.com |

| Cu(I) with TBTA Ligand | Various solvents, rt | Protects Cu(I) from oxidation and accelerates the reaction. | beilstein-journals.org |

| [Cu₂(μ-Br)₂(NHC-amine)]₂ | Neat, rt, low catalyst loading (0.5 mol%) | Highly active polynuclear NHC-based catalyst; provides quantitative conversion in minutes. | acs.org |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition. nih.gov Its driving force is not a catalyst but the high ring strain of a cycloalkyne, typically a cyclooctyne (B158145) derivative. biochempeg.comnih.gov This strain significantly lowers the activation energy for the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a toxic copper catalyst. nih.gov

This compound, possessing a linear, unstrained terminal alkyne, is not a substrate that can drive a SPAAC reaction itself. Instead, it would act as the alkyne component in a reaction with a strained azide, or more commonly, a corresponding azide derivative of the cyclobutanamine would be reacted with a strained alkyne like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN). thieme-connect.de In this context, the reaction is a Huisgen 1,3-dipolar cycloaddition where the high reactivity is imparted by the strained partner. thieme-connect.de The reaction typically results in a mixture of regioisomeric triazoles. nih.gov

Hydrometallation Reactions (Hydroamination, Hydroboration, Hydrocarbonylation)

The terminal alkyne of this compound is susceptible to hydrometallation reactions, where an H-M bond adds across the triple bond. These reactions are powerful methods for synthesizing substituted alkenes.

Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. While challenging due to repulsion between the amine's lone pair and the alkyne's π-system, it can be achieved using various catalysts. wikipedia.org For propargylamines, intramolecular hydroamination is a common strategy to form nitrogen heterocycles. acs.orgacs.org Intermolecular reactions often require transition metal catalysts (e.g., based on gold, zinc) or strong bases to proceed efficiently. rsc.orgucl.ac.uk For instance, gold catalysts have been used for the regioselective hydroamination of propargylic alcohols, a closely related substrate class. ucl.ac.uk

Hydroboration: The addition of a boron-hydride bond across the alkyne is a highly useful transformation, as the resulting vinylborane (B8500763) can be further functionalized, most commonly through oxidation to a carbonyl compound or used in cross-coupling reactions. libretexts.org The hydroboration of propargylamines can be achieved using manganese(II) catalysts, which provide high regio- and stereoselectivity for the corresponding vinylboronates. nih.gov A metal-free trans-hydroboration of propargylamines has also been described, proceeding via activation with a Lewis acidic borane (B79455) and subsequent intramolecular hydride transfer. nih.gov

Hydrocarbonylation: This reaction involves the formal addition of H and a carbonyl group (CHO) across the triple bond. A metal-free, three-component reaction between activated alkynes, propargylamines, and water has been developed to generate 1,4-dicarbonyl compounds. rsc.orgrsc.org In this process, the propargylamine (B41283) acts as a precursor that delivers a carbonyl group and a proton source via C-N bond cleavage. rsc.org Palladium-catalyzed carbonylation of propargylamines is also a known method, selectively inserting carbon monoxide into the carbon-nitrogen bond. acs.org

Table 2: Examples of Hydrometallation Reactions on Propargylamine-type Substrates

| Reaction | Catalyst/Reagent | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Intramolecular Hydroamination | NaOH (base-mediated) | Propargylamine/Isothiocyanate | Imidazole-2-thione | acs.org |

| Hydroamination/Cyclization | Zinc triflate | Propargylamides/Amines | Substituted Imidazoles | rsc.org |

| Hydroboration | MnCl₂/Bis(imino)pyridine | Propargylic amines | Vinylboronates | nih.gov |

| trans-Hydroboration | B(C₆F₅)₃ (metal-free) | Propargyl amines | trans-Vinylboranes | nih.gov |

| Hydrocarbonylation | Metal-free, with H₂O | Propargylamines/Alkynes | 1,4-Dicarbonyls | rsc.orgrsc.org |

Cycloaddition Reactions Beyond 1,3-Dipolar Cycloadditions

The alkyne in this compound can serve as a dipolarophile in Huisgen 1,3-dipolar cycloadditions with a variety of 1,3-dipoles other than azides. wikipedia.orgorganic-chemistry.orgnih.gov These reactions are fundamental for the synthesis of five-membered heterocycles. The mechanism is generally a concerted, pericyclic process. organic-chemistry.org

Examples of 1,3-dipoles that could react with the alkyne of this compound include:

Nitrile Oxides: React with alkynes to form isoxazoles. wikipedia.org

Nitrones: React with alkynes to form isoxazolines, which can rearrange.

Azomethine Ylides: React with alkynes to form pyrroline (B1223166) derivatives. nih.gov

The regioselectivity of these cycloadditions is governed by frontier molecular orbital (FMO) theory, depending on the relative energies of the HOMO and LUMO of the alkyne and the 1,3-dipole. organic-chemistry.org While specific examples involving this compound are not documented, its terminal alkyne is expected to behave as a typical, moderately activated dipolarophile in these transformations. Reactions beyond 1,3-dipolar cycloadditions, such as [2+2] or [4+2] (Diels-Alder) cycloadditions, are less common for simple, unactivated alkynes unless promoted by heat, light, or a specific catalyst, as the activation barrier is generally high.

Amine Reactivity

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potent nucleophile and a base. This inherent nucleophilicity is the driving force behind many of its characteristic reactions.

The secondary amine of this compound readily undergoes acylation reactions with acyl chlorides and acid anhydrides to form the corresponding N,N-disubstituted amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation of the nitrogen results in the stable amide product. Due to the presence of both a cyclobutyl and a propargyl group, the resulting amide, N-cyclobutyl-N-(prop-2-yn-1-yl)acetamide, is a chiral molecule.

Similarly, the amine can react with isocyanates to form substituted ureas. In this case, the nucleophilic nitrogen attacks the central carbon atom of the isocyanate. The resulting zwitterionic intermediate then undergoes a proton transfer to yield the final urea (B33335) product. The general reactivity trend for amines as nucleophiles often correlates with their basicity, with secondary amines like this compound being more nucleophilic than primary amines due to the electron-donating effect of the alkyl groups. acs.org

Table 1: Representative Amide and Urea Forming Reactions

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Acetyl Chloride | Amide |

| This compound | Phenyl Isocyanate | Urea |

Acylketenes are highly reactive intermediates that can be intercepted by nucleophiles such as amines. While direct studies on this compound with acylketenes are not prevalent, its reactivity can be inferred from the known reactions of secondary amines with ketene (B1206846) precursors like diketene (B1670635). nih.gov The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the ketene. In the case of diketene, this leads to the ring-opening of the diketene molecule to form an acetoacetamide (B46550) derivative. nih.govresearchgate.net This reaction, known as acetoacetylation, is a common method for the synthesis of β-ketoamides. nih.gov The resulting product from the reaction of this compound with diketene would be N-cyclobutyl-3-oxo-N-(prop-2-yn-1-yl)butanamide.

The amine moiety of this compound can act as an internal or external nucleophile in reactions that promote the opening of strained rings. While the cyclobutyl ring itself is strained, the amine can participate in reactions involving other strained systems. For instance, in the presence of a suitable electrophile, the amine could attack a strained ring like an epoxide. The reaction with an epoxide under basic or neutral conditions would likely proceed via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide, leading to a trans-1,2-amino alcohol. libretexts.org

More relevant to the structure of this compound is the potential for the amine to facilitate the opening of its own cyclobutyl ring under certain conditions. For example, visible light photoredox catalysis has been shown to enable the ring-opening of N-aryl cyclobutylanilines through the formation of an amine radical cation, which then undergoes C-C bond cleavage driven by the release of ring strain. nih.gov This type of reaction leads to the formation of a [4+2] annulation product with alkynes. nih.gov

Secondary amines are widely utilized as organocatalysts in a variety of chemical transformations. nih.govrsc.orgrsc.org They can activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. rsc.orgacs.org this compound, as a secondary amine, has the potential to act as a catalyst in reactions such as aldol (B89426) and Michael additions.

In enamine catalysis, the secondary amine reacts with an aldehyde or ketone to form an enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and can react with various electrophiles. After the reaction, the catalyst is regenerated through hydrolysis. Conversely, in iminium catalysis, the secondary amine condenses with an α,β-unsaturated carbonyl compound to form an iminium ion, which is a more potent electrophile and can react with various nucleophiles. rsc.org The propargyl group could also play a role in catalysis, potentially through coordination with metal catalysts in A3 coupling reactions to synthesize other propargylamines. rsc.orgthieme-connect.comorganic-chemistry.org

Influence of the Cyclobutyl Ring on Chemical Transformations

The four-membered cyclobutyl ring is a key structural feature that significantly influences the reactivity of this compound.

Cyclobutane (B1203170) possesses a significant amount of ring strain, primarily due to angle strain from the deviation of its C-C-C bond angles (around 88°) from the ideal tetrahedral angle of 109.5°, and torsional strain from eclipsing hydrogen atoms. wikipedia.orglibretexts.org The total ring strain energy of cyclobutane is estimated to be approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Ring Strain Energies of Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | Source(s) |

| Cyclopropane | 27.6 | masterorganicchemistry.com |

| Cyclobutane | 26.3 | masterorganicchemistry.commasterorganicchemistry.com |

| Cyclopentane | 6.2 | libretexts.org |

| Cyclohexane | ~0 | libretexts.org |

This inherent strain serves as a thermodynamic driving force for reactions that involve the opening of the cyclobutyl ring. nih.gov The release of this strain energy can accelerate the rates of such reactions. wikipedia.org For example, in the photoredox-catalyzed [4+2] annulation of cyclobutylanilines, the cleavage of the cyclobutyl ring is a key step facilitated by the release of this stored energy. nih.gov Therefore, in any transformation where the integrity of the cyclobutyl ring in this compound is compromised, the kinetics and thermodynamics of the reaction will be favorably influenced by the release of this ring strain.

Information regarding "this compound" is not available

Following a comprehensive search of available scientific literature and chemical databases, no specific information was found regarding the chemical compound "this compound." This includes a lack of data concerning its reactivity, mechanistic studies, stereochemical outcomes in reactions, or its participation in tandem and cascade reactions.

Therefore, it is not possible to generate an article that focuses solely on the chemical properties and reactions of "this compound" as requested. The foundational research and data required to address the specified outline, including stereochemical outcomes and tandem reactions, are absent from the current body of scientific knowledge.

Computational and Theoretical Studies on N Prop 2 Yn 1 Yl Cyclobutanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-(prop-2-yn-1-yl)cyclobutanamine, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are well-suited to provide accurate descriptions of its electronic structure and energetics. northwestern.edunih.gov

DFT methods, particularly with hybrid functionals like B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular geometries and thermochemical properties. scirp.org The choice of basis set, such as the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ), is critical for obtaining reliable results, especially for systems with strained rings and diffuse electron density in the alkyne moiety. nih.gov

These calculations would yield key energetic and electronic properties, including the molecule's total energy, frontier molecular orbital (HOMO-LUMO) energies, and charge distribution. The HOMO-LUMO gap is a critical parameter, providing insight into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would highlight the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. For this compound, the nitrogen atom and the π-system of the alkyne are expected to be key nucleophilic sites.

Table 1: Predicted Electronic Properties of this compound | Property | Predicted Value/Characteristic | Computational Method | | --- | --- | --- | | | Total Energy | Dependent on level of theory | DFT (e.g., B3LYP/6-311++G(d,p)) | | HOMO Energy | Negative value, localized on N and C≡C | DFT | | LUMO Energy | Positive or near-zero value | DFT | | HOMO-LUMO Gap | Moderate, indicating stability with potential for reactivity | DFT | | Dipole Moment | Non-zero, directed towards the nitrogen atom | DFT | | Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen and alkyne; positive potential around the amine hydrogen and acetylenic proton. | DFT |

Conformational Analysis of the Cyclobutane (B1203170) and Propargyl Moieties

The three-dimensional structure of this compound is largely dictated by the conformations of its two key components: the cyclobutane ring and the flexible propargyl group.

The cyclobutane ring is known to adopt a non-planar, puckered conformation to alleviate the torsional strain that would be present in a planar arrangement. libretexts.orgfiveable.me This puckering results in an equilibrium between two equivalent "butterfly" conformations. researchgate.net High-level ab initio calculations on cyclobutane itself suggest a puckering angle of around 29 degrees. nih.gov The presence of the N-(prop-2-yn-1-yl) substituent would likely lead to a preference for one puckered conformation over the other, depending on whether the substituent occupies a pseudo-axial or pseudo-equatorial position to minimize steric interactions.

The propargyl group, attached to the nitrogen atom, has rotational freedom around the C-N and C-C single bonds. Conformational analysis, analogous to that of n-butane, would involve mapping the potential energy surface as a function of the dihedral angles. unacademy.comyoutube.com The relative orientations of the cyclobutyl and propargyl groups will give rise to various conformers with different energies. The most stable conformer would be the one that minimizes steric hindrance between the two moieties.

Table 2: Predicted Structural Parameters for the Most Stable Conformer of this compound

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Cyclobutane Puckering Angle | ~25-30° | Analogy with substituted cyclobutanes researchgate.netnih.gov |

| C-C Bond Length (Cyclobutane) | ~1.55 Å | High-level calculations on cyclobutane nih.gov |

| C-N Bond Length | ~1.47 Å | Standard for alkyl amines |

| C≡C Bond Length | ~1.21 Å | Standard for terminal alkynes |

| ≡C-H Bond Length | ~1.06 Å | Standard for terminal alkynes |

| C-C-C Angle (Cyclobutane) | ~88° | Puckered cyclobutane geometry libretexts.org |

Transition State Modeling for Key Reactions

Given that propargylamine (B41283) derivatives are known inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the metabolism of neurotransmitters, transition state modeling of the inhibition process is of significant interest. nih.govnih.gov The irreversible inhibition of MAO-B by propargylamines is believed to proceed through the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. researchgate.netresearchgate.net

Computational modeling of this reaction would typically involve a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. The active site of the enzyme, including the propargylamine substrate and the FAD cofactor, would be treated with a QM method (like DFT), while the rest of the protein would be described by a classical MM force field.

Prediction of Spectroscopic Parameters (NMR, IR)

Computational methods can be used to predict the spectroscopic properties of this compound, which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated using DFT methods. The predicted IR spectrum would show characteristic peaks for the different functional groups present in the molecule. These predictions are valuable for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. researchgate.net The predicted chemical shifts, when compared to experimental data, can help to confirm the structure and conformation of the molecule.

Table 3: Predicted Key Spectroscopic Features for this compound

| Spectroscopy Type | Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR | ≡C-H stretch | ~3300 cm⁻¹ |

| IR | C≡C stretch | ~2100-2150 cm⁻¹ |

| IR | C-H stretch (cyclobutane) | ~2850-2950 cm⁻¹ |

| IR | N-H stretch | ~3300-3400 cm⁻¹ (broad) |

| ¹H NMR | ≡C-H | ~2.0-2.5 ppm |

| ¹H NMR | -CH₂-C≡ | ~3.2-3.5 ppm |

| ¹H NMR | Cyclobutane protons | ~1.5-2.5 ppm (complex multiplets) |

| ¹³C NMR | -C ≡C-H | ~80-90 ppm |

| ¹³C NMR | -C≡C -H | ~70-80 ppm |

| ¹³C NMR | Cyclobutane carbons | ~20-40 ppm |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with its environment, such as a solvent or a biological macromolecule. arxiv.org

In an aqueous environment, MD simulations could be used to study the hydration of the molecule, identifying the key hydrogen bonding interactions between the amine and alkyne groups and water molecules. nih.gov This is important for understanding its solubility and transport properties.

Of particular interest would be MD simulations of the molecule within the active site of MAO-B. acs.org These simulations could reveal the preferred binding orientation of the molecule, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the enzyme-inhibitor complex, and the conformational changes that may occur in both the ligand and the protein upon binding. Such simulations are instrumental in rational drug design, helping to optimize the structure of the inhibitor for improved binding affinity and selectivity. The choice of water model and force field would be critical for the accuracy of these simulations. frontiersin.orgrug.nl

Applications As a Building Block and Probe in Chemical Research Excluding Clinical Human Trials

Synthesis of Complex Molecular Architectures

The chemical reactivity of N-(prop-2-yn-1-yl)cyclobutanamine lends itself to the construction of a variety of complex molecular frameworks, particularly in the synthesis of heterocyclic compounds and for use in macrocyclization strategies.

The synthesis of five-membered nitrogen-containing rings, such as pyrrolidin-2-ones, can be achieved through various synthetic routes. One-pot syntheses starting from materials like erythruronolactone and an amine have proven to be an accessible approach to creating these structures. researchgate.net Another method involves the transformation of donor-acceptor cyclopropanes, which can be used to produce 1,5-substituted pyrrolidin-2-ones. nih.gov The synthesis of these heterocycles is significant as pyrrolidine-2-one derivatives are found in numerous biologically active compounds. researchgate.netnih.gov

Similarly, oxazoles, another important class of heterocyclic compounds, can be synthesized through methods like the microwave-promoted O,N-acylation-cyclodehydration cascade reaction of oximes and acid chlorides. nih.gov Research has also focused on the regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which serve as valuable amino acid-like building blocks. nih.gov

| Heterocycle | Synthetic Precursor Example | Key Reaction Type | Significance |

| Pyrrolidin-2-ones | Erythruronolactone and an amine researchgate.net | One-pot conversion researchgate.net | Core structure in many bioactive compounds. researchgate.netnih.gov |

| Pyrrolidin-2-ones | Donor-acceptor cyclopropanes nih.gov | (3+2)-cycloaddition or ring opening followed by cyclization nih.gov | Building blocks for bioactive molecules. nih.gov |

| Oxazoles | Oximes and acid chlorides nih.gov | O,N-acylation-cyclodehydration nih.gov | Important scaffolds in medicinal chemistry. nih.gov |

| 1,2-Oxazoles | β-enamino ketoesters and hydroxylamine (B1172632) hydrochloride nih.gov | Cycloaddition nih.gov | Building blocks for DNA-encoded chemical libraries. nih.gov |

Macrocycles, cyclic molecules with large rings, are of growing interest in drug discovery due to their ability to target challenging protein-protein interactions. The formation of these large rings, or macrocyclization, can be achieved through various chemical strategies. nih.gov The presence of the propargyl group in this compound makes it a suitable component for azide-alkyne cycloaddition reactions, a powerful tool in creating macrocyclic structures. nih.gov This type of "click chemistry" is known for its high efficiency and selectivity.

Development of Chemical Probes and Labels

The unique functionalities of this compound also allow for its use in the creation of chemical probes and labels, which are essential tools for studying biological processes at the molecular level.

The alkyne group in this compound is a key feature that enables its use in "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively). This reaction allows for the covalent attachment of a fluorescent dye (a fluorophore) that contains a complementary azide (B81097) group. nih.govmedchemexpress.com This process, known as fluorescent tagging, enables researchers to visualize and track molecules of interest within a complex biological system. nih.gov

In a similar fashion to fluorescent tagging, the alkyne group can be used to attach a radioactive isotope to a molecule of interest. This process, known as radiolabeling, is crucial for applications in molecular imaging, such as positron emission tomography (PET). nih.gov The click chemistry approach provides a reliable method for incorporating radionuclides into larger molecules like proteins. nih.gov

Materials Science Applications (e.g., Polymer Modification, Surface Functionalization)

The versatility of this compound extends beyond biological applications into the realm of materials science. The reactive alkyne handle can be exploited to modify the properties of polymers and functionalize surfaces. For instance, the "click" reaction can be used to graft molecules onto a polymer backbone, thereby altering its chemical and physical properties. Similarly, surfaces can be functionalized by attaching this compound, which can then serve as a reactive site for further chemical transformations. This allows for the creation of materials with tailored properties for specific applications.

Combinatorial Library Generation for Drug Discovery Lead Identification (Non-Clinical)

The quest for novel therapeutic agents is often accelerated through the synthesis and screening of large, chemically diverse collections of molecules known as combinatorial libraries. youtube.com The structure of this compound is well-suited for this purpose, offering multiple points for diversification. The secondary amine and the terminal alkyne functionalities serve as versatile handles for a variety of chemical transformations, allowing for the rapid generation of a wide array of derivatives.

The cyclobutane (B1203170) scaffold itself is of significant interest in medicinal chemistry. Its three-dimensional, puckered nature provides a rigid framework that can explore chemical space more effectively than flat aromatic rings. nih.govru.nl Incorporating a cyclobutane ring can lead to improved metabolic stability, conformational restriction of flexible molecules, and novel intellectual property positions. nih.govlifechemicals.com

The propargylamine (B41283) group is also a key feature, being a prominent structural motif in many biologically active compounds. nih.govacs.org The terminal alkyne can participate in a range of reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific linkage of the cyclobutane core to a wide variety of fragments bearing an azide group. Furthermore, the secondary amine can be readily acylated, sulfonated, or alkylated to introduce additional diversity.

Detailed research findings have shown that both cyclobutane derivatives and propargylamines are valuable in identifying lead compounds for various therapeutic targets. For instance, derivatives of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been investigated as inhibitors of microRNA-21, an oncology target. nih.gov While this specific study does not involve a combinatorial library, it underscores the biological relevance of the N-propargylamide substructure.

The generation of a combinatorial library from this compound would typically involve parallel synthesis techniques. Starting with the core molecule, a series of reactions with different building blocks (e.g., various acyl chlorides, sulfonyl chlorides, and organic azides) would be performed in separate reaction vessels or on a solid support. This approach can generate thousands of distinct compounds for high-throughput screening.

Below is a data table illustrating the potential for diversification of the this compound scaffold for the generation of a combinatorial library.

| Reaction Type | Reagent Class | Resulting Functional Group | Example Derivative Structure |

| Acylation | Acyl Chlorides/Anhydrides | Amide | |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | |

| Reductive Amination | Aldehydes/Ketones | Tertiary Amine | |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azides | 1,2,3-Triazole | |

| Sonogashira Coupling | Aryl/Vinyl Halides | Disubstituted Alkyne |

Design of Organocatalysts and Ligands

The development of novel catalysts and ligands is crucial for advancing synthetic organic chemistry, enabling the efficient and selective synthesis of complex molecules. researchgate.net this compound can serve as a versatile scaffold for the design of both organocatalysts and ligands for transition metal catalysis.

The nitrogen atom in the cyclobutanamine moiety can function as a basic site in organocatalysis, for example, in promoting reactions that proceed through enamine or iminium ion intermediates. Furthermore, the secondary amine provides a convenient attachment point for incorporating other catalytically active groups or for tethering the molecule to a solid support.

As a ligand for transition metals, the nitrogen atom can act as a coordinating atom. The propargyl group offers further opportunities for modification. The alkyne can be used to introduce phosphorus, sulfur, or other heteroatom-based donor groups through various synthetic transformations. For example, the addition of a phosphine (B1218219) across the alkyne (hydrophosphination) could generate a bidentate P,N-ligand. Such ligands are highly sought after in asymmetric catalysis.

The rigid cyclobutane framework can impart a specific geometry to the resulting catalyst or ligand, which can be beneficial for achieving high levels of stereocontrol in chemical reactions. The conformational restriction imposed by the four-membered ring can influence the spatial arrangement of the coordinating atoms and other functional groups, leading to a well-defined catalytic pocket. acs.org

While specific examples of organocatalysts or ligands derived from this compound are not yet prevalent in the literature, the principles of catalyst design suggest its potential. The synthesis of chiral propargylamines is well-established, often employing copper-catalyzed A3 coupling reactions (alkyne-aldehyde-amine). organic-chemistry.org This methodology could be adapted to produce enantiomerically pure this compound derivatives, which would be essential for applications in asymmetric catalysis.

The following table outlines potential strategies for modifying this compound to create novel organocatalysts and ligands.

| Target Catalyst/Ligand Type | Modification Strategy | Key Structural Feature | Potential Application |

| Chiral Amine Organocatalyst | Acylation with a chiral auxiliary | Chiral amide derivative | Asymmetric aldol (B89426) or Michael additions |

| Bidentate P,N-Ligand | Hydrophosphination of the alkyne | Phosphine and amine donors | Asymmetric hydrogenation or cross-coupling |

| Tridentate N,N,N-Ligand | CuAAC with an azide-containing pyridine (B92270) or bipyridine | Triazole-linked chelating system | Metal-catalyzed oxidation or polymerization |

| Immobilized Catalyst | Reaction with a solid support bearing a reactive group | Covalent linkage to a polymer or silica | Heterogeneous catalysis and catalyst recycling |

Derivatives and Analogues of N Prop 2 Yn 1 Yl Cyclobutanamine

Structural Modifications of the Cyclobutyl Ring

The cycloalkyl portion of the molecule plays a significant role in how the compound fits into the active site of its target enzymes. Altering its size and substitution pattern can lead to substantial changes in biological activity.

The size of the cycloalkane ring attached to the nitrogen atom is a critical determinant of a compound's affinity for the MAO enzyme. The cyclobutyl group provides a specific conformational profile that influences its binding. Varying the ring size to cyclopropyl, cyclopentyl, or cyclohexyl alters the steric bulk and geometry of the molecule. While direct comparative studies on the N-(prop-2-yn-1-yl)cycloalkanamine series are not extensively detailed in the provided results, the principle remains that the size of the N-substituent is crucial for optimal interaction with the enzyme's hydrophobic pocket. An improper fit can lead to a decrease or complete loss of inhibitory activity.

Table 1: Comparison of N-(prop-2-yn-1-yl)cycloalkanamine Analogues by Ring Size

| Compound Name | Ring Structure | Ring Size (Carbons) | Potential Impact on Activity |

|---|---|---|---|

| N-(prop-2-yn-1-yl)cyclopropanamine | Cyclopropyl | 3 | Smaller size may alter binding orientation. |

| N-(prop-2-yn-1-yl)cyclobutanamine | Cyclobutyl | 4 | Parent compound with established activity. |

| N-(prop-2-yn-1-yl)cyclopentanamine | Cyclopentyl | 5 | Increased bulk may enhance or hinder binding. |

Introducing substituents onto the cyclobutane (B1203170) ring offers another avenue for modifying the compound's properties. Adding small, non-polar groups such as a methyl group could potentially enhance binding through increased van der Waals interactions within the enzyme's active site. Conversely, introducing polar or bulky substituents could negatively impact activity by causing steric hindrance or unfavorable electronic interactions. Research on related alkyl N-methylpropargylamines has shown that substitution on the alkyl chain significantly affects inhibitory potency. nih.gov For instance, molecules with a single methyl group substitution on the alpha carbon exhibited more potent MAO inhibitory activity. nih.gov This suggests that strategic substitution on the cyclobutane ring could fine-tune the molecule's efficacy.

Modifications of the Propargyl Amine Moiety

The propargyl amine group (-NH-CH₂-C≡CH) is the pharmacophore responsible for the irreversible inhibition of MAO-B. nih.gov The terminal alkyne is essential for forming a covalent bond with the enzyme's flavin cofactor.

The specific length and structure of the linker between the nitrogen and the triple bond are critical. Studies on related propargylamine (B41283) derivatives have demonstrated that even minor changes to this part of the molecule can have drastic effects. For example, modifying the propargyl group to a 3-butynyl group (i.e., adding one methylene (B1212753) unit to the chain) resulted in a complete loss of MAO inhibitory activity. nih.gov This finding underscores the precise spatial arrangement required for the alkyne to interact correctly with the enzyme's active site.

Table 2: Effect of Alkyne Linker Modification on MAO Inhibition

| Moiety | Structure | Chain Length | Outcome on Inhibitory Activity |

|---|---|---|---|

| Propargyl | -CH₂-C≡CH | 3 Carbons | Active |

| 3-Butynyl | -CH₂-CH₂-C≡CH | 4 Carbons | Inactive nih.gov |

Adding or altering functional groups on the propargyl amine moiety can significantly influence activity.

N-Substitution: In a study of related alkyl propargylamines, replacing the N-methyl group with a hydrogen atom or a larger ethyl group was found to abolish MAO inhibitory activity. nih.gov This indicates a specific requirement for the substituent on the nitrogen atom to achieve potent inhibition.

Chain Substitution: The introduction of polar functional groups onto the alkyl chain has been shown to be detrimental to activity. Substitution of hydroxyl (-OH), carboxyl (-COOH), or carboethoxyl (-COOEt) groups on the terminal carbon of an alkyl chain drastically reduced the inhibitory activity, likely by altering the compound's lipophilicity and ability to access the hydrophobic active site of MAO-B. nih.gov

Stereoisomeric this compound Derivatives

The parent compound, this compound, is achiral. However, the introduction of substituents on the cyclobutane ring at positions other than the point of attachment to the nitrogen can create chiral centers, leading to stereoisomers (enantiomers or diastereomers). For example, the synthesis of a derivative like N-(prop-2-yn-1-yl)cyclobutan-2-amine would result in a chiral molecule.

It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit vastly different biological activities. This is because biological targets like enzymes are themselves chiral and can interact differently with each enantiomer. In the context of MAO inhibitors, studies have shown that stereochemistry plays a role in potency. For instance, with related compounds, a single methyl group substitution at the alpha-carbon resulted in more potent MAO inhibitory activity compared to unsubstituted or dimethyl-substituted analogues, suggesting a stereoselective preference in the enzyme's binding pocket. nih.gov Therefore, the synthesis and biological evaluation of individual stereoisomers of substituted this compound derivatives would be a crucial step in developing more potent and selective inhibitors.

Synthesis and Reactivity of N-Substituted Cyclobutanamines (e.g., N-Phenyl Cyclobutanamine)

N-substituted cyclobutanamines, such as N-phenylcyclobutanamine, are an important class of compounds with applications in pharmaceuticals and materials science. The synthesis of these compounds often involves the reaction of cyclobutanone (B123998) with an amine, followed by reduction of the resulting imine or enamine. Alternatively, palladium-catalyzed cross-coupling reactions between cyclobutanamine and aryl halides can be employed.

The reactivity of N-substituted cyclobutanamines is similar to that of other secondary or tertiary amines, but can be modulated by the nature of the N-substituent. For example, the electronic properties of an N-aryl group can influence the nucleophilicity of the nitrogen atom.

An exploration of the future research avenues for the chemical compound this compound reveals significant potential across diverse areas of chemical science. This article focuses on prospective research directions and the inherent challenges, structured around key areas of synthetic innovation, reactivity exploration, advanced applications, and technological integration.

Q & A

Q. What are common synthetic routes for N-(prop-2-yn-1-yl)cyclobutanamine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of alkynyl amines like this compound typically involves coupling cyclobutanamine with propargyl derivatives. For structurally similar compounds (e.g., N-(prop-2-yn-1-yl)hexanamide), reactions between amines and propargyl halides or alcohols are common, often requiring catalysts such as copper(I) iodide or palladium complexes to promote alkyne-amine coupling . Temperature (60–100°C) and solvent polarity (e.g., DMF or THF) significantly affect reaction efficiency. For example, continuous flow reactors can enhance reproducibility in scaled-up syntheses .

Q. How can researchers optimize purity and characterization of this compound?

Methodological Answer: Post-synthesis purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Characterization should combine:

- NMR spectroscopy : Proton assignments for cyclobutane (δ 2.0–3.0 ppm) and alkyne protons (δ 2.5–3.5 ppm).

- Mass spectrometry : Exact mass analysis (e.g., ESI-MS) to confirm molecular weight (e.g., ~137.12 g/mol for similar compounds) .

- Elemental analysis : Validate C, H, N ratios (±0.3% error).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction is critical for resolving bond angles and stereochemistry. Use SHELX programs (e.g., SHELXL for refinement) to model cyclobutane ring puckering and alkyne geometry. Key steps:

Q. What mechanistic insights explain contradictions in regioselectivity during cyclization reactions involving this compound?

Methodological Answer: Regioselectivity in cyclization (e.g., forming spirocycles) depends on catalyst choice and radical pathways. For example, ZnBr₂/Oxone-mediated ipso-cyclization of N-(prop-2-yn-1-yl)aniline derivatives proceeds via radical intermediates, favoring 6-endo over 5-exo transitions due to steric and electronic stabilization . To confirm:

- EPR spectroscopy : Detect radical intermediates.

- Computational modeling : Compare activation energies of pathways (DFT, B3LYP/6-31G*).

- Isotopic labeling : Track alkyne migration using ¹³C-labeled substrates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.